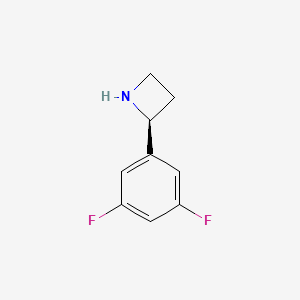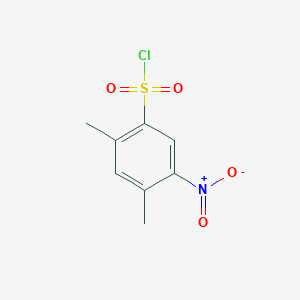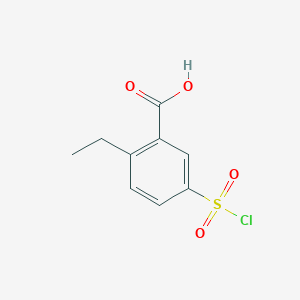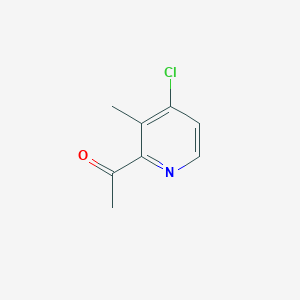
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid
説明
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the pharmaceutical industry for the synthesis of drugs, such as antimalarials, antibiotics, and antivirals.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is C7H4BCl2F3O2 . The SMILES string representation is OB(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)O .Chemical Reactions Analysis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also be used in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical form of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is solid . The molecular weight is 258.82 .科学的研究の応用
Catalysis and Organic Synthesis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid derivatives have been explored for their catalytic properties and utility in organic synthesis. For instance, derivatives of phenylboronic acid have been shown to catalyze dehydrative condensation between carboxylic acids and amines, enabling efficient amidation processes critical for peptide synthesis and pharmaceutical development (Wang, Lu, & Ishihara, 2018). Additionally, the Suzuki–Miyaura reaction has been employed to selectively synthesize diaryl-3-(trifluoromethyl)pyridines using 2,6-dichloro-3-(trifluoromethyl)pyridine, demonstrating its role in facilitating the formation of complex aromatic compounds (Ahmed et al., 2013).
Protective Groups in Synthesis
Phenylboronic esters derived from 2,6-bis(trifluoromethyl)phenylboronic acids have been applied as protective groups for diols, showcasing their stability and reusability in organic transformations. This approach provides a strategy for the protection and deprotection of functional groups under mild conditions, crucial for the synthesis of complex organic molecules with high precision (Shimada et al., 2018).
Materials Science and Nanotechnology
In the realm of materials science, phenylboronic acid derivatives have been utilized for the fabrication of advanced materials and nanotechnologies. For example, the decoration of polymeric nanomaterials with phenylboronic acids has opened new avenues in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acids for targeted therapeutic applications and sensitive detection of biological molecules (Lan & Guo, 2019).
Safety and Hazards
The safety information for 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
作用機序
Target of Action
The primary target of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The biochemical pathway primarily affected by 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The molecular and cellular effects of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This occurs as a result of the SM coupling reaction, which the compound participates in .
Action Environment
The action of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors. The compound is known to be generally environmentally benign , suggesting that it may have a low impact on the environment.
特性
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZCAHXSFQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



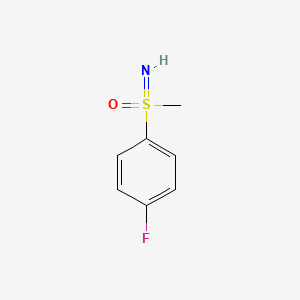
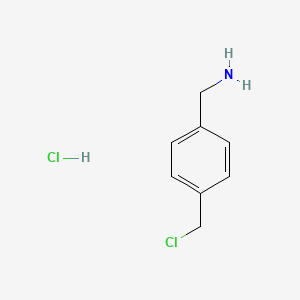
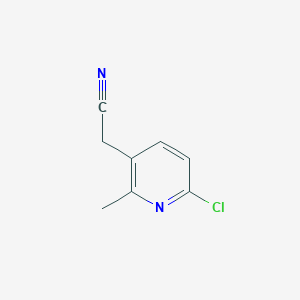
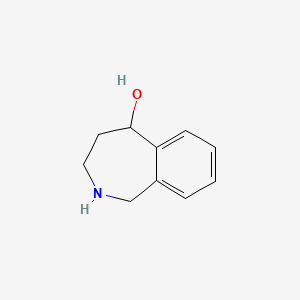
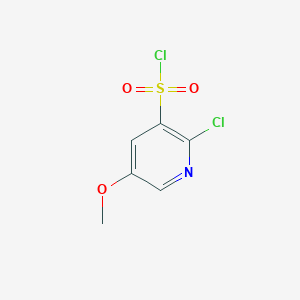
![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)
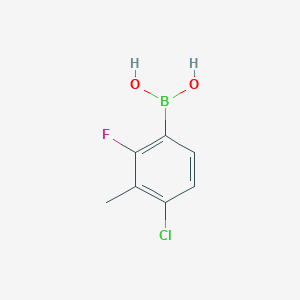
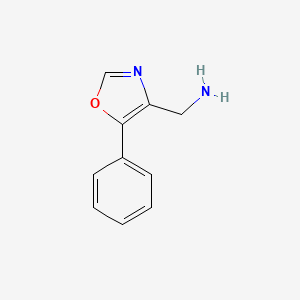
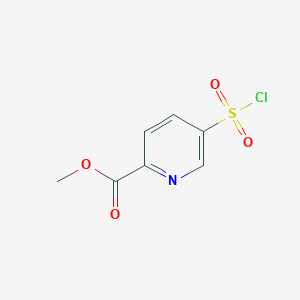
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
